3'-Fluoro-4-iodo-4'-methoxybenzophenone

Description

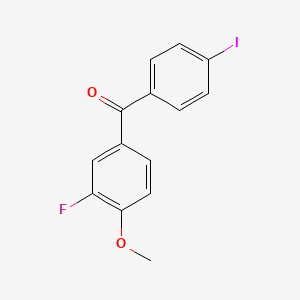

3'-Fluoro-4-iodo-4'-methoxybenzophenone (CAS: 951886-03-6) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀FIO₂ and a molecular weight of 356.13 g/mol . Structurally, it features a fluorine atom at the 3'-position, an iodine atom at the 4-position, and a methoxy group at the 4'-position on the benzophenone scaffold. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGSWSIHTKGLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-iodo-4’-methoxybenzophenone typically involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with 4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for 3’-Fluoro-4-iodo-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-iodo-4’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products Formed

Substitution: Products with different nucleophiles replacing the iodo group.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

3’-Fluoro-4-iodo-4’-methoxybenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-iodo-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluoro, iodo, and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3'-Fluoro-4-iodo-4'-methoxybenzophenone with analogous compounds:

Key Observations :

- Halogen Effects: The iodine substituent in this compound contributes to a significantly higher molecular weight compared to fluoro- or bromo-substituted analogs. This may enhance lipophilicity and influence pharmacokinetic properties .

- Methoxy Positioning: The 4'-methoxy group is conserved across all compared compounds, suggesting its role in stabilizing the benzophenone scaffold via electron-donating effects .

Anti-inflammatory Potential

- This compound: No direct data available, but structurally similar benzophenones (e.g., 4-hydroxy-4'-methoxybenzophenone) inhibit COX-2 (Glide Score: −9.2 kcal/mol) and reduce pro-inflammatory cytokines (IL-6, TNF-α) .

- 4-Fluoro-4'-methoxybenzophenone: Demonstrated moderate COX-2 inhibition in docking studies, though less potent than hydroxy-substituted analogs .

- 4,4'-Dimethoxybenzophenone: Primarily used in photocatalysis but lacks reported anti-inflammatory activity .

Photocatalytic Performance

- 4,4'-Dimethoxybenzophenone: Exhibits superior photocatalytic activity (60% yield in glycosyl fluoride synthesis) due to enhanced electron-donating methoxy groups .

- 4-Fluoro-4'-methoxybenzophenone: Lower catalytic efficiency compared to 4,4'-dimethoxy derivatives, likely due to reduced electron-donating capacity of fluorine .

Biological Activity

3'-Fluoro-4-iodo-4'-methoxybenzophenone (CAS No. 951886-06-9) is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparison with related compounds.

- Molecular Formula : C₁₄H₁₀FIO₂

- Molecular Weight : 356.13 g/mol

- Structure : The compound features a benzophenone core modified with fluoro, iodo, and methoxy substituents.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction between 3-fluoro-4-methoxybenzoyl chloride and 4-iodophenylboronic acid. This method allows for controlled substitution at the aromatic rings, producing a compound with high purity suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown an IC50 value of less than 10 μM against breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (fluorine and iodine) can enhance binding affinity to enzymes or receptors involved in cancer progression or microbial resistance.

Comparative Analysis

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₄H₁₀FIO₂ | Anticancer and antimicrobial properties |

| 3’-Fluoro-2-iodo-4’-methoxybenzophenone | C₁₄H₁₀FIO₂ | Similar structure but different iodo positioning |

| 3-Fluoro-4-methoxybenzophenone | C₁₄H₁₁FO₂ | Lacks iodine; lower biological activity |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.